molecular formula C21H27BrO3 B1222603 Braxoron CAS No. 2527-11-9

Braxoron

Cat. No. B1222603
CAS RN: 2527-11-9
M. Wt: 407.3 g/mol
InChI Key: NWFOHSCPTMLQIH-GHMDXEKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Braxoron is a corticosteroid hormone.

Scientific Research Applications

  • Clinical Trials and Regulatory Procedures : An article by Dal-Ré & Carné (2013) discussed the scientific and regulatory foundations of clinical trials, specifically in the context of Alzheimer's disease and malaria. This could be relevant for understanding the broader regulatory landscape in biomedical research.

  • Cancer Research and Genetic Mutations : A study by Kawada et al. (2012) explored the relationship between fluorodeoxyglucose accumulation and KRAS/BRAF mutations in colorectal cancer. This research is significant in the context of understanding how genetic mutations can affect cancer progression and treatment.

  • Collaboration in Scientific Research : Research by Schremmer & Müller-Tomfelde (2008) investigated the application of information and communication technology in enhancing collaboration among distributed research teams. This is crucial for contemporary scientific research, which often involves extensive collaboration.

  • Chemotherapy in Colon Cancer : A paper by Gavin et al. (2012) discussed mutation profiling and microsatellite instability in stage II and III colon cancer, focusing on its prognostic and predictive value for chemotherapy.

  • BRAF Mutation and Melanoma Treatment : Research by Flaherty et al. (2010) looked at the inhibition of mutated BRAF in metastatic melanoma, providing insights into targeted cancer therapy.

  • BRAF Inhibitors and Immune Response : A study by Wilmott et al. (2011) discussed the effects of BRAF inhibitors on immune responses in human metastatic melanoma.

  • Corrosion in Marine Environments : An article by Scully (2006) focused on corrosion of cellular metals in marine environments, which is relevant in materials science and engineering.

properties

CAS RN

2527-11-9

Product Name

Braxoron

Molecular Formula

C21H27BrO3

Molecular Weight

407.3 g/mol

IUPAC Name

(8S,9R,10S,13S,14S,17S)-17-acetyl-9-bromo-10,13-dimethyl-1,2,6,7,8,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,11-dione

InChI

InChI=1S/C21H27BrO3/c1-12(23)15-6-7-16-17-5-4-13-10-14(24)8-9-20(13,3)21(17,22)18(25)11-19(15,16)2/h10,15-17H,4-9,11H2,1-3H3/t15-,16+,17+,19-,20+,21+/m1/s1

InChI Key

NWFOHSCPTMLQIH-GHMDXEKNSA-N

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC(=O)[C@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)Br)C

SMILES

CC(=O)C1CCC2C1(CC(=O)C3(C2CCC4=CC(=O)CCC43C)Br)C

Canonical SMILES

CC(=O)C1CCC2C1(CC(=O)C3(C2CCC4=CC(=O)CCC43C)Br)C

Other CAS RN

2527-11-9

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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